![molecular formula C14H17N3O3 B2761779 N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide CAS No. 2034354-61-3](/img/structure/B2761779.png)
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide is a complex organic compound that features a furan ring, a pyrazole ring, and a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrazole ring: This step often involves the condensation of hydrazines with 1,3-diketones or other suitable precursors.
Linking the furan and pyrazole rings: This can be done through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods.
Formation of the tetrahydrofuran ring: This step may involve the reduction of a furan ring or the cyclization of appropriate precursors.
Final coupling to form the carboxamide: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts and reagents would be selected to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under appropriate conditions, leading to the formation of various oxidized derivatives.
Reduction: The tetrahydrofuran ring can be reduced to form a more saturated ring system.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the tetrahydrofuran ring may yield tetrahydrofuran derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme activity or receptor binding.
Mécanisme D'action
The mechanism of action of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The furan and pyrazole rings may interact with the target through hydrogen bonding, π-π stacking, or other non-covalent interactions. The tetrahydrofuran ring may provide additional stability and specificity to the binding interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxylate: This compound is similar in structure but contains an ester group instead of a carboxamide group.
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxylic acid: This compound contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide is unique due to the presence of both a furan and a pyrazole ring, which can provide distinct electronic and steric properties. The carboxamide group can also participate in hydrogen bonding, which can enhance the compound’s binding affinity and specificity for certain molecular targets.
Activité Biologique
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features multiple heterocyclic rings, including a furan ring, a pyrazole ring, and a tetrahydropyran ring. Its molecular formula is C15H18N4O2 with a molecular weight of approximately 298.34 g/mol. The presence of these rings contributes to its ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as kinases and phosphatases, which are critical in cancer and inflammatory diseases.
- Receptor Modulation : It can bind to various receptors, modulating their activity through competitive inhibition or allosteric effects.
- Interaction with Nucleic Acids : The structure allows for potential interactions with DNA or RNA, influencing gene expression and cellular processes.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that compounds with similar structures showed inhibitory effects against BRAF(V600E) mutations, which are prevalent in melanoma .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Studies have shown that pyrazole derivatives possess antimicrobial properties against both bacterial and fungal strains. For instance, related compounds have been tested against phytopathogenic fungi, showing moderate to excellent antifungal activity .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by modifications in its structure. Key findings include:
Substituent | Effect on Activity |
---|---|
Furan Ring | Enhances interaction with biological targets |
Pyrazole Ring | Critical for antitumor activity |
Tetrahydropyran | Provides stability and specificity |
These insights into SAR inform future drug design efforts aimed at optimizing the compound's efficacy and selectivity.
Case Studies
Several case studies have explored the biological activity of similar pyrazole derivatives:
- Antitumor Efficacy : A derivative demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against melanoma cell lines expressing BRAF(V600E) mutations.
- Inflammation Models : In vivo studies showed that pyrazole derivatives reduced inflammation markers in animal models of arthritis.
- Antimicrobial Testing : Compounds were evaluated against a panel of bacterial strains, exhibiting notable activity against resistant strains.
Propriétés
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-14(12-2-6-20-10-12)15-3-4-17-8-13(7-16-17)11-1-5-19-9-11/h1,5,7-9,12H,2-4,6,10H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUJCDDRJSWUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.